N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thiophene-2-carboxamide
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Overview
Description
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a thiophene ring, an ethoxyphenyl group, and a carboxamide functional group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thiophene-2-carboxamide typically involves the reaction of 4-ethoxyaniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then reacted with ethyl chloroformate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}thiophene-2-carboxamide
- N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}thiophene-2-carboxamide
- N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}thiophene-2-carboxamide
Uniqueness
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thiophene-2-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structural features make it a valuable candidate for various research applications, distinguishing it from its analogs.
Properties
IUPAC Name |
N-[2-(4-ethoxyanilino)-2-oxoethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-20-12-7-5-11(6-8-12)17-14(18)10-16-15(19)13-4-3-9-21-13/h3-9H,2,10H2,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLXGPVFQNMMNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794845 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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